3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime
Overview
Description
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime (DMTFPB) is an organophosphorus compound that is used in various scientific research applications. DMTFPB is a yellow-colored solid with a molecular weight of 286.36 g/mol, and a melting point of 86-87 °C. It is soluble in water and ethanol, and insoluble in ether and chloroform. DMTFPB is a derivative of pyridin-2-yl-benzaldehyde oxime, and is synthesized by reacting pyridin-2-yl-benzaldehyde oxime with 6-dimethylamino-4-trifluoromethyl-pyridine.
Scientific Research Applications
Synthesis and Reactivity
Synthesis Techniques : Research indicates the development of various synthesis techniques for compounds with similar functional groups, highlighting the versatility and potential applications of these compounds in creating complex molecules. For instance, the modification of the Hantzsch reaction has been used for synthesizing pyrazolo-pyridines and pyrido-pyrimidinones, showcasing the utility of dimethylamino-benzaldehyde derivatives in heterocyclic chemistry (Dzvinchuk, 2007).
Antioxidant Properties : Certain dimethylamino derivatives have been studied for their antioxidant properties, indicating potential applications in protecting against oxidative stress (Wijtmans et al., 2004).
Chemical Interactions and Reactions
Oxime and Organometallic Interactions : The interaction between oximes and organo-derivatives of Group III elements has been explored, suggesting applications in the development of new materials or catalysts (Pattison & Wade, 1968).
Oxidation Studies : Studies on the oxidation of substituted benzaldehydes, including dimethylamino derivatives, offer insights into reaction mechanisms and potential applications in synthetic organic chemistry (Krishnasamy et al., 2007).
Applications in Material Science
- Catalysis and Material Synthesis : The catalytic properties of gold nanoparticles have been studied in the oxidation of 4-(dimethylamino)benzaldehyde, demonstrating potential applications in material science and catalysis (Krieger & Jagodzinski, 2008).
properties
IUPAC Name |
(NE)-N-[[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-21(2)14-8-12(15(16,17)18)7-13(20-14)11-5-3-4-10(6-11)9-19-22/h3-9,22H,1-2H3/b19-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPXUFPKSJUKNG-DJKKODMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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